(S)-(2,2-Difluorocyclobutyl)methanamine

Physicochemical profiling Lead optimisation Drug‑likeness

(S)-(2,2-Difluorocyclobutyl)methanamine (CAS 2199141‑20‑1) is an enantiomerically pure primary amine featuring a cyclobutyl ring gem‑difluorinated at the 2‑position and a methylene‑spaced aminomethyl group at the 1‑position with (S) absolute configuration. It belongs to the family of difluorocyclobutyl building blocks that have recently become accessible through scalable deoxofluorination routes and are being evaluated as conformational constraints and metabolic stabilisation motifs in drug design.

Molecular Formula C5H9F2N
Molecular Weight 121.13 g/mol
Cat. No. B8184515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(2,2-Difluorocyclobutyl)methanamine
Molecular FormulaC5H9F2N
Molecular Weight121.13 g/mol
Structural Identifiers
SMILESC1CC(C1CN)(F)F
InChIInChI=1S/C5H9F2N/c6-5(7)2-1-4(5)3-8/h4H,1-3,8H2/t4-/m0/s1
InChIKeyMLCCHSZUZDDCAR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(2,2-Difluorocyclobutyl)methanamine – Chiral Gem‑Difluorocyclobutyl Amine Building Block for Medicinal Chemistry and Drug‑Discovery Procurement


(S)-(2,2-Difluorocyclobutyl)methanamine (CAS 2199141‑20‑1) is an enantiomerically pure primary amine featuring a cyclobutyl ring gem‑difluorinated at the 2‑position and a methylene‑spaced aminomethyl group at the 1‑position with (S) absolute configuration . It belongs to the family of difluorocyclobutyl building blocks that have recently become accessible through scalable deoxofluorination routes and are being evaluated as conformational constraints and metabolic stabilisation motifs in drug design [1]. The molecule is primarily employed as a chiral intermediate for the construction of bioactive molecules, where the combination of ring strain, stereochemistry, and fluorine substituents modulates basicity, lipophilicity, and exit‑vector geometry [1].

Why the (S)-Enantiomer Cannot Be Replaced by Racemic (2,2-Difluorocyclobutyl)methanamine or the 3,3-Difluoro Regioisomer in Structure‑Activity‑Driven Projects


The (S) absolute configuration is a critical determinant of molecular recognition in chiral biological environments; swapping to the racemate or the (R)-enantiomer can drastically alter target binding, selectivity, and downstream pharmacology [1]. Furthermore, the regioisomeric 3,3-difluorocyclobutyl analogue exhibits measurably different basicity, lipophilicity, and exit‑vector geometry because the fluorine atoms are positioned one carbon further from the amine, which changes the inductive electron‑withdrawing effect and the spatial trajectory of the amino group [2]. Direct experimental comparisons show that 2,2‑ and 3,3‑difluorocyclobutaneamine scaffolds are not interchangeable in medicinal‑chemistry optimisation, as they yield distinct three‑dimensional presentations of the key pharmacophoric amine [2].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of (S)-(2,2‑Difluorocyclobutyl)methanamine Against Its Closest Analogs


Regioisomeric pKa and log P Differentiation: 2,2‑ vs 3,3‑Difluorocyclobutyl Methanamine

Experimental determination of dissociation constants and distribution coefficients demonstrated that the 2,2‑difluoro regioisomer is significantly less basic and more lipophilic than the 3,3‑difluoro counterpart. The measured pKa of the amine group in 2,2‑difluorocyclobutane‑derived building blocks is consistently lower than that of the 3,3‑isomer, while log P values are higher, directly impacting solubility, permeability, and the ionisation state at physiological pH [1]. These differences arise from the stronger inductive electron‑withdrawal when both fluorine atoms are geminally positioned adjacent to the carbon bearing the aminomethyl substituent.

Physicochemical profiling Lead optimisation Drug‑likeness

Exit‑Vector Geometry: X‑ray Crystallographic Comparison of 2,2‑ vs 3,3‑Difluorocyclobutanamines

Single‑crystal X‑ray structures of 2,2‑ and 3,3‑difluorocyclobutanamine derivatives were solved and analysed by exit‑vector plot methodology. The amino group trajectory relative to the cyclobutyl ring centroid differs by approximately 15–25° in the polar coordinate plot, and the distance from the ring centroid to the amino nitrogen differs by 0.3–0.5 Å between the two regioisomers [1]. This means that when the cyclobutyl core is used to replace a saturated heterocycle (e.g., piperidine), the 2,2‑difluoro isomer places the amine in a spatial position that is distinct from that of the 3,3‑isomer, leading to different receptor‑ligand complementarity.

Conformational analysis Structure‑based design Scaffold hopping

hERG Liability Reduction: 2,2‑Difluorocyclobutyl as a Bioisosteric Replacement for the Piperidine Ring in GLP‑1 Receptor Agonists

In a 2025 medicinal‑chemistry optimisation campaign, the piperidine ring of the clinical GLP‑1R agonist danuglipron (PF‑06882961) was replaced with a 2,2‑difluorocyclobutyl‑containing moiety to address moderate hERG inhibitory activity. The parent piperidine‑containing lead exhibited an hERG IC₅₀ of 4.3 μM, while the difluorocyclobutyl analogues demonstrated substantially reduced hERG blockade [1]. The optimised compound (compound 73) retained picomolar GLP‑1R agonism (EC₅₀ = 0.048 nM) and showed preferable oral absorption and β‑arrestin pathway selectivity, indicating that the 2,2‑difluorocyclobutyl motif decouples target potency from cardiac ion‑channel off‑target activity [1].

Cardiac safety hERG Bioisostere GLP‑1R agonist

Metabolic Stability Enhancement: Fluorine Blockade of Cyclobutyl Ring Oxidation Sites

The gem‑difluoro substitution at the 2‑position of the cyclobutyl ring eliminates the two most metabolically labile C−H bonds on the ring, which are typically sites of cytochrome P450‑mediated hydroxylation in non‑fluorinated cyclobutyl amines [1]. While no head‑to‑head microsomal stability study for (S)-(2,2‑difluorocyclobutyl)methanamine itself was identified, the general principle that gem‑difluorination at a metabolically soft position increases intrinsic clearance half‑life has been demonstrated across numerous fluorocycloalkane series [1][2]. In the context of the GLP‑1R agonist programme, the difluorocyclobutyl analogues showed favourable oral absorption consistent with improved metabolic stability relative to the piperidine progenitor [2].

Metabolic stability CYP inhibition Fluorine effect

Procurement‑Relevant Application Scenarios for (S)-(2,2‑Difluorocyclobutyl)methanamine Based on Quantitative Evidence


Replacement of Piperidine in hERG‑Compromised GLP‑1R Agonist Leads

When a piperidine‑containing candidate exhibits hERG IC₅₀ below 10 μM, substituting the piperidine with a (S)-(2,2‑difluorocyclobutyl)methanamine‑derived scaffold can raise the hERG safety margin while maintaining low‑picomolar GLP‑1R potency, as demonstrated by the danuglipron‑to‑compound 73 optimisation [1]. This scenario is directly relevant to discovery teams seeking a validated exit‑vector bioisostere with a superior cardiac safety profile.

Chiral‑Pool Synthesis of Enantiomerically Pure Drug Candidates

The (S) enantiomer serves as a chiral building block for constructing molecules that require a defined absolute configuration at the carbon adjacent to the cyclobutyl ring. Because the racemate or the (R) enantiomer would generate a different stereochemical series with potentially divergent pharmacology [1][2], procurement of the single (S) enantiomer (≥98% purity) is mandatory for asymmetric syntheses where stereochemical integrity is a critical quality attribute of the final API.

Conformational Restriction via 2,2‑Difluorocyclobutyl Exit‑Vector Tuning

In structure‑based design projects where the orientation of a basic amine pharmacophore is crucial, the 2,2‑difluoro isomer provides a unique exit‑vector geometry (approx. 120–130° azimuthal angle) that is distinct from both the 3,3‑difluoro isomer and the non‑fluorinated cyclobutyl analogue [1]. This enables precise spatial placement of the amino group in the target binding site, supporting scaffold‑hopping strategies that cannot be achieved with regioisomeric or non‑fluorinated comparators.

Metabolic Shielding of Cyclobutyl Cores in Lead Optimisation

When in vitro microsomal assays identify the cyclobutyl ring as a site of oxidative metabolism, introducing gem‑difluorination at the 2‑position blocks the primary metabolic soft spot [1]. Although the standalone building block has not been profiled in isolation, the successful application of 2,2‑difluorocyclobutyl motifs in PK‑optimised candidates supports proactive procurement of the fluorinated building block to reduce late‑stage attrition due to rapid clearance [2].

Quote Request

Request a Quote for (S)-(2,2-Difluorocyclobutyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.